5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23FN4O2S and its molecular weight is 390.48. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One study focuses on the development of an orally active, water-soluble neurokinin-1 (h-NK1) receptor antagonist, which is effective in preclinical tests relevant to clinical efficacy in emesis and depression. The compound, with high affinity and long central duration of action, exemplifies the therapeutic potential in addressing conditions like depression and vomiting (Harrison et al., 2001).
Antimicrobial Activities
Another area of application is in the synthesis and evaluation of antimicrobial activities. Some new 1,2,4-Triazole Derivatives have been synthesized and screened for their effectiveness against various microorganisms, demonstrating the compound's potential in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Molecular Structure and Vibrational Analysis
Research also delves into the molecular structure, vibrational analysis, and thermodynamic properties of a closely related compound. Through quantum chemical calculations and experimental comparisons, insights into the compound's structural and electronic properties have been gained, highlighting its significance in the field of molecular chemistry (Medetalibeyoğlu et al., 2019).
GABAA Receptor Selective Agonism
Another significant application is the development of TPA023, a triazolopyridazine with partial agonist efficacy at α2 and α3 GABAA receptor subtypes, showcasing a nonsedating anxiolytic profile in rodents and primates. This highlights the compound's potential in treating anxiety without the sedative side effects commonly associated with benzodiazepines (Atack et al., 2006).
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c1-4-15-21-19-24(22-15)18(25)17(27-19)16(13-7-5-6-8-14(13)20)23-9-11(2)26-12(3)10-23/h5-8,11-12,16,25H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUHXLWTQODZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CC(OC(C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.